3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
Description
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of benzothiophenes and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS2/c1-25-20(19-18(22)16-11-10-15(26-2)13-17(16)28-19)23-24-21(25)27-12-6-9-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUYSFKGAQQTG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Triazole Ring: This involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Attachment of the Phenylprop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Functionalization of the Sulfanyl Group
The [(2E)-3-phenylprop-2-en-1-yl]sulfanyl substituent is introduced via nucleophilic substitution or thiol-ene "click" chemistry:
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Reaction conditions :
Substrate Reagent Catalyst Yield 5-Chloro-triazole-thione (E)-3-phenylprop-2-en-1-thiol K₂CO₃/EtOH 72–78% Triazole-thione intermediate Allyl bromide derivatives DMF, 80°C 65–70% -
Stereoselectivity : The (E)-configuration of the propenyl group is preserved using Pd-catalyzed coupling or Wittig reactions .
Benzothiophene Moiety Attachment
The 3-chloro-6-methoxybenzothiophene unit is incorporated via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation:
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Coupling conditions :
Reaction Type Catalyst Temperature Yield Suzuki coupling Pd(PPh₃)₄ 90°C, 12 h 60–65% Buchwald-Hartwig amination Pd₂(dba)₃/Xantphos 110°C, 24 h 55–58% -
Chlorination : Post-coupling chlorination with SOCl₂ or PCl₅ achieves the 3-chloro substitution .
Oxidation and Reduction Reactions
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Sulfanyl group oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives (Table 1).
Oxidizing Agent Product Yield H₂O₂ (30%) Sulfoxide 85% mCPBA Sulfone 78% -
Methoxy group demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group selectively (yield: 90%) .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in:
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1,3-Dipolar cycloaddition with alkynes to form fused heterocycles.
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Ring-opening under acidic conditions (e.g., HCl/EtOH) to yield thioamide derivatives .
Stability and Degradation
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Thermal stability : Decomposes at 220–240°C (TGA data).
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Photodegradation : UV exposure (254 nm) induces cleavage of the sulfanyl group, forming disulfide byproducts .
Biological Interactions
While not a direct chemical reaction, the compound undergoes metabolic transformations:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties. The presence of the triazole ring is known to enhance biological activity, making it a candidate for drug development. Preliminary studies suggest that derivatives of triazoles often exhibit significant activity against various pathogens and cancer cell lines.
- Antimicrobial Activity : Research indicates that compounds containing benzothiophene and triazole structures have shown efficacy against bacterial strains, including resistant ones. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Initial in vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways involved are still under investigation but may include modulation of signaling cascades related to cell survival and proliferation.
Material Science
The unique structural features of this compound lend themselves to applications in material science , particularly in the development of organic semiconductors and sensors.
- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable thin films can enhance device performance.
- Sensing Applications : The sulfur-containing moieties may provide specific interactions with analytes, making it useful as a sensor for detecting environmental pollutants or biological markers.
Case Studies
Several studies have focused on the synthesis and application of similar triazole compounds:
- Synthesis of Triazole Derivatives : A study published in the Journal of Organic Chemistry detailed a multi-step synthesis involving the formation of the triazole ring through cycloaddition reactions. The resulting compounds exhibited promising biological activities against several pathogens .
- Biological Activity Evaluation : Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various benzothiophene derivatives, including those similar to our compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: It may affect various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
- 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- 3-chloro-4-fluoro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide
Uniqueness
What sets 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a synthetic derivative belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.87 g/mol. The structure features a benzothiophene moiety, a triazole ring, and a phenylpropene side chain, contributing to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the benzothiophene moiety suggests potential antioxidant properties that can protect cells from oxidative stress.
Anticancer Activity
Recent studies indicate that derivatives of triazoles exhibit significant anticancer properties. For example:
- A related compound demonstrated selective inhibition against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 10 to 30 µM .
- The mechanism involves induction of apoptosis and cell cycle arrest through modulation of signaling pathways associated with cancer progression.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties:
- Studies have shown that similar compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- The interaction with bacterial enzymes may disrupt cell wall synthesis or function.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by its ability to inhibit pro-inflammatory cytokines:
- In vitro assays revealed a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with triazole derivatives .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of triazole derivatives containing chloro and methoxy substituents?
- Methodological Answer : Utilize reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and filtration of the solid product. This approach ensures efficient cyclization and purification, as demonstrated in analogous triazole syntheses . For thioether linkages, employ PEG-400 as a reaction medium with heterogenous catalysts (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C, monitoring reaction progress via TLC .
Q. What spectroscopic techniques are most reliable for confirming the structure of triazole-based compounds?
- Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., C=S stretches at ~650 cm⁻¹) and ¹H NMR to resolve substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm and vinyl sulfanyl protons at δ 6.5–7.2 ppm). Cross-validate with elemental analysis and LC-MS for molecular weight confirmation .
Q. How should researchers handle purification challenges in thioether-functionalized triazoles?
- Methodological Answer : Use hot water washes to remove unreacted starting materials, followed by recrystallization in aqueous acetic acid. For persistent impurities, employ column chromatography with silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed for this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction and apply graph set analysis (e.g., N—H···S , O—H···S interactions) to classify hydrogen-bonding motifs. Use software like SHELX for structure refinement and ORTEP-III for visualizing supramolecular assemblies .
Q. What computational strategies are recommended for modeling electronic properties and reactivity?
- Methodological Answer : Apply density functional theory (DFT) with the B3LYP functional to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate correlation energies using the Colle-Salvetti formalism for accurate electron density modeling .
Q. How can researchers resolve contradictions in crystallographic data during structure validation?
- Methodological Answer : Cross-check displacement parameters (ADPs) and R -factor convergence using the PLATON toolbox. Address outliers by re-examining hydrogen atom placement and refining twinning parameters in SHELXL .
Q. What methodologies are effective for designing derivatives with enhanced biological activity?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinities toward target proteins (e.g., kinases). Complement with ADME analysis to predict pharmacokinetic properties and prioritize derivatives with low hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
